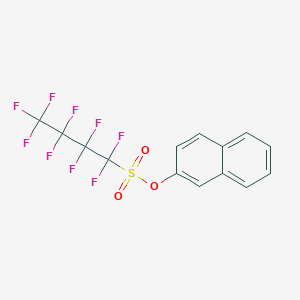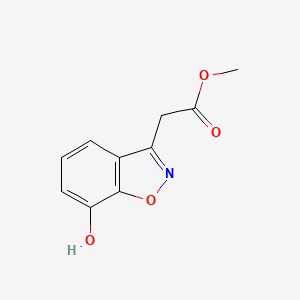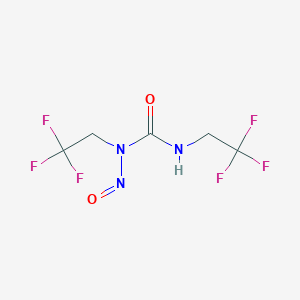
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea is a chemical compound with the molecular formula C₅H₆F₆N₂O₂ It is known for its unique structure, which includes nitroso and trifluoroethyl groups
Vorbereitungsmethoden
The synthesis of 1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea typically involves the reaction of 1,3-bis(2,2,2-trifluoroethyl)urea with nitrosating agents. One common method includes the use of sodium nitrite (NaNO₂) in an acidic medium. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the nitroso compound.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis usually involves the following steps:
- Dissolving 1,3-bis(2,2,2-trifluoroethyl)urea in a suitable solvent such as dichloromethane.
- Adding sodium nitrite to the solution.
- Acidifying the mixture with hydrochloric acid to initiate the nitrosation reaction.
- Isolating the product through filtration and purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The trifluoroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving nitroso compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea involves its ability to donate nitroso groups to other molecules. This can lead to the formation of nitrosamines, which are known to interact with various biological targets. The compound can also undergo metabolic activation, leading to the generation of reactive intermediates that can modify proteins and nucleic acids. These interactions are crucial in understanding its potential therapeutic and toxicological effects.
Vergleich Mit ähnlichen Verbindungen
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea can be compared with other nitroso compounds such as:
N-Nitrosodimethylamine (NDMA): Known for its carcinogenic properties, NDMA is structurally simpler but shares the nitroso functional group.
N-Nitrosodiethylamine (NDEA): Similar to NDMA, NDEA is another nitrosamine with carcinogenic potential.
1,3-Bis(2,2,2-trifluoroethyl)urea: The parent compound of this compound, it lacks the nitroso group but shares the trifluoroethyl moieties.
Eigenschaften
CAS-Nummer |
13908-99-1 |
|---|---|
Molekularformel |
C5H5F6N3O2 |
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
1-nitroso-1,3-bis(2,2,2-trifluoroethyl)urea |
InChI |
InChI=1S/C5H5F6N3O2/c6-4(7,8)1-12-3(15)14(13-16)2-5(9,10)11/h1-2H2,(H,12,15) |
InChI-Schlüssel |
FEZFRMCEKOVSHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)NC(=O)N(CC(F)(F)F)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


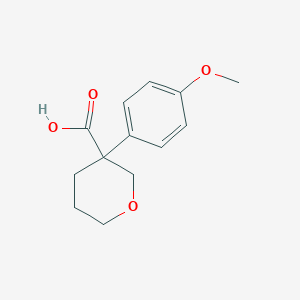
![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)
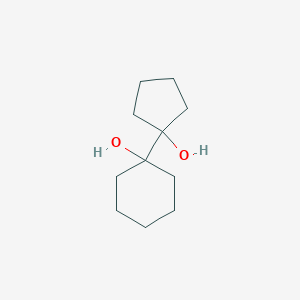

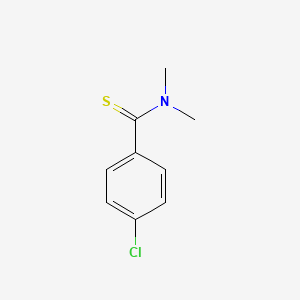
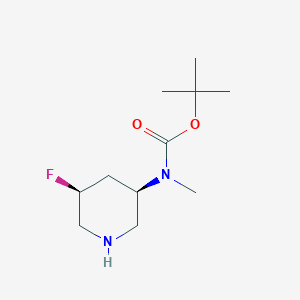
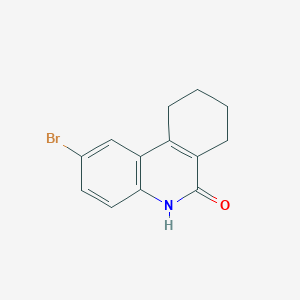
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
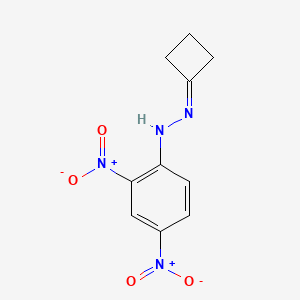
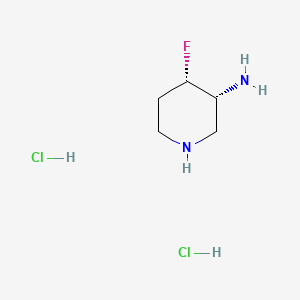
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
